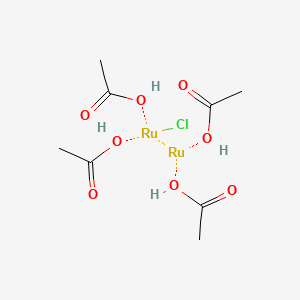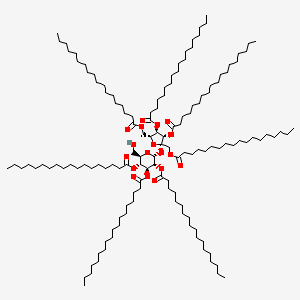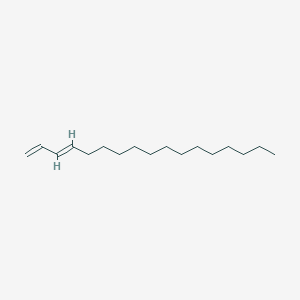
Heptadecadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptadecadiene is a hydrocarbon compound with the molecular formula C₁₇H₃₂. It is characterized by the presence of two double bonds within its carbon chain. This compound is found in various natural sources and has significant applications in different fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heptadecadiene can be synthesized through the decarboxylation of oleic acid, which is derived from vegetable oils such as corn, cotton, and soy . The process involves the hydrolysis of the oil to obtain a mixture of higher fatty acids, followed by the isolation of oleic acid. The oleic acid is then catalytically decarboxylated in a flow system at temperatures ranging from 250°C to 350°C using nano-sized metal-oxide catalysts like magnesium and titanium .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of oleaginous yeasts such as Yarrowia lipolytica, which can transform renewable resources like glycerol into fatty acids and lipids. By expressing a fatty acid photodecarboxylase from the algae Chlorella variabilis, hydrocarbons including this compound are produced .
Analyse Des Réactions Chimiques
Types of Reactions: Heptadecadiene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: this compound can participate in substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Heptadecane.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
Heptadecadiene has diverse applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Functions as a pheromone in certain insect species, playing a role in intra-species communication.
Medicine: Investigated for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of biofuels and as a component in perfumery.
Mécanisme D'action
Heptadecadiene can be compared with other similar hydrocarbons such as heptadecane and heptadecene:
Heptadecane: A saturated hydrocarbon with no double bonds, making it less reactive compared to this compound.
Heptadecene: Contains one double bond, making it more reactive than heptadecane but less reactive than this compound.
Uniqueness: this compound’s unique feature is the presence of two double bonds, which allows it to participate in a wider range of chemical reactions compared to its saturated and mono-unsaturated counterparts .
Comparaison Avec Des Composés Similaires
- Heptadecane
- Heptadecene
- Pentadecane
- Pentadecene
Propriétés
Numéro CAS |
54264-04-9 |
|---|---|
Formule moléculaire |
C17H32 |
Poids moléculaire |
236.4 g/mol |
Nom IUPAC |
(3E)-heptadeca-1,3-diene |
InChI |
InChI=1S/C17H32/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-17H2,2H3/b7-5+ |
Clé InChI |
PEUHBSAKNWEJHZ-FNORWQNLSA-N |
SMILES isomérique |
CCCCCCCCCCCCC/C=C/C=C |
SMILES canonique |
CCCCCCCCCCCCCC=CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


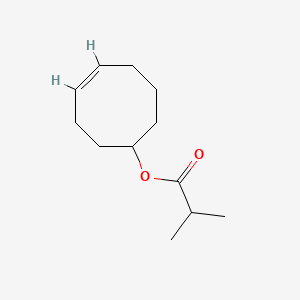
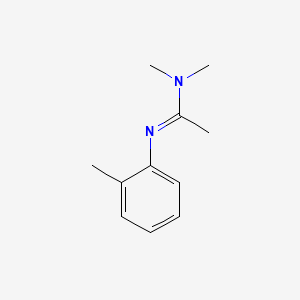
![2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol](/img/structure/B12652522.png)

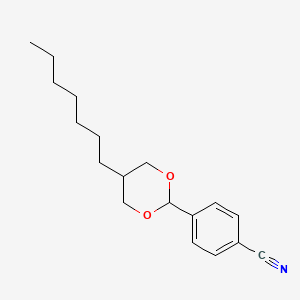
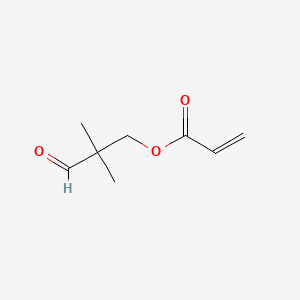
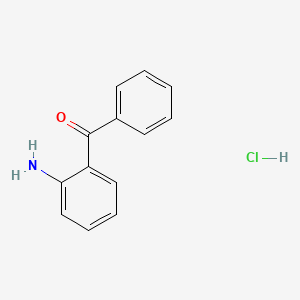
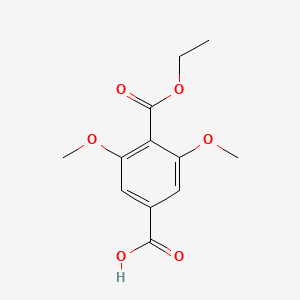

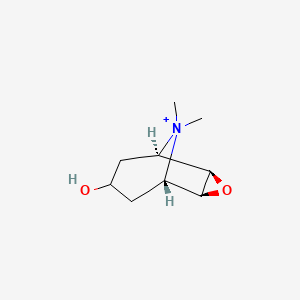
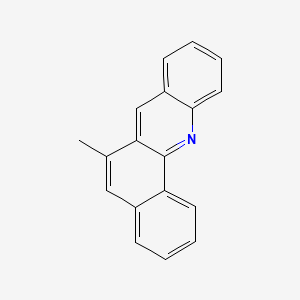
![(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27R,29R)-1,16-dihydroxy-12-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone](/img/structure/B12652573.png)
